(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide
Description
This compound is a structurally complex molecule featuring a benzothiazole core fused with a benzo[d]thiazol-2(3H)-ylidene moiety. Key structural elements include:
- 6-Sulfamoyl group: A polar sulfonamide substituent that improves aqueous solubility and may facilitate hydrogen bonding with biological targets .
- 5-Nitrofuran-2-carboxamide: The nitro group confers electron-withdrawing properties, likely contributing to redox-mediated antimicrobial or antiparasitic activity, while the carboxamide linker enhances structural rigidity.
The Z-configuration of the imine bond (N-ylidene) is critical for stereoelectronic interactions, influencing binding affinity and selectivity.
Properties
IUPAC Name |
5-nitro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O6S2/c1-2-7-18-10-4-3-9(27(16,23)24)8-12(10)26-15(18)17-14(20)11-5-6-13(25-11)19(21)22/h2-6,8H,1,7H2,(H2,16,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVXBLUVKPNYEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is a complex organic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are recognized for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing available research findings and case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Thiazole Ring : Provides stability and contributes to biological activity.
- Allyl Group : Enhances reactivity and potential interactions with biological targets.
- Nitrofuran Moiety : Known for its antibacterial properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₃S₃ |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 887202-55-3 |
Antibacterial Activity
Research indicates that nitrofuran derivatives exhibit significant antibacterial effects, particularly against Gram-positive and Gram-negative bacteria. The mechanism often involves the reduction of nitro groups to generate reactive intermediates that damage bacterial DNA. Studies have shown that compounds similar to this compound can effectively target both aerobic and anaerobic bacteria, making them valuable in treating infections caused by resistant strains .
Antitumor Activity
The thiazole derivatives are also being explored for their antitumor properties. Compounds with similar structures have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. This is often attributed to their ability to induce apoptosis and disrupt cell cycle progression. For instance, studies on related benzothiazole derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo .
Antioxidant Properties
Antioxidant activity is another area where these compounds show potential. The ability to scavenge free radicals can contribute to reducing oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular disorders. Research has highlighted that certain benzothiazole derivatives possess strong antioxidant capabilities, which may enhance their therapeutic profiles .
Case Studies
-
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial activity of various nitrofuran compounds against a panel of bacterial strains. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli. -
Antitumor Screening
In a screening of thiazole derivatives for anticancer activity, one compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent antitumor activity. This suggests that this compound may similarly affect tumor cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of thiazole/benzothiazole derivatives. Below is a comparative analysis with structurally related molecules:
Key Findings from Comparative Analysis
Sulfamoyl vs. Methoxy Substitution :
- The target compound’s 6-sulfamoyl group provides superior solubility (logP ~1.2) compared to the methoxy analog (logP ~2.5) . Sulfamoyl’s H-bonding capacity may enhance target engagement in hydrophilic environments (e.g., bacterial periplasm).
- Methoxy derivatives, while synthetically simpler, exhibit reduced bioavailability in aqueous systems .
Nitrofuran Role: Both the target compound and N-(3-benzyl-5-(4-nitrophenyl)thiazol-2(3H)-ylidene)aniline () utilize nitro groups for redox-mediated activity.
Allyl vs. Benzyl Substitution :
- The 3-allyl group in the target compound offers metabolic stability over benzyl groups (e.g., ), as allyl is less prone to oxidative degradation .
Therapeutic Potential: Unlike Dasatinib (), which targets tyrosine kinases, the nitrofuran-thiazole hybrids likely act via reactive oxygen species (ROS) generation, aligning with nitrofurantoin’s mechanism .
Research Implications and Limitations
- Advantages : The target compound’s sulfamoyl and nitrofuran groups synergize for potent, solubility-enhanced antimicrobial agents.
- Challenges : Nitrofurans are associated with mutagenicity risks; further toxicity profiling is required.
- Synthesis : The use of C-H activation () streamlines production but requires optimization for scalability.
This analysis underscores the compound’s unique pharmacophoric features while highlighting avenues for structural refinement to balance efficacy and safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
